Phenol, 4-butoxy-2,3,6-trimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

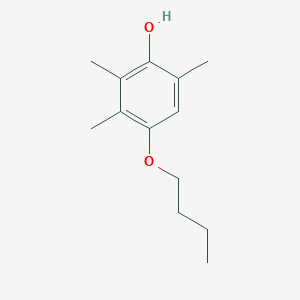

Phenol, 4-butoxy-2,3,6-trimethyl- is an organic compound with the molecular formula C13H20O2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with butoxy and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-butoxy-2,3,6-trimethyl- typically involves the alkylation of 2,3,6-trimethylphenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of Phenol, 4-butoxy-2,3,6-trimethyl- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-butoxy-2,3,6-trimethyl- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The aromatic ring can be reduced under specific conditions.

Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of halogenated or nitrated phenol derivatives.

Scientific Research Applications

Chemical Properties and Structure

Phenol, 4-butoxy-2,3,6-trimethyl- is characterized by its aromatic structure with substituents that enhance its reactivity and solubility. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry.

Applications in Pharmaceuticals

2.1 Drug Formulation

Phenol derivatives are often used in drug formulation due to their antimicrobial properties. The compound can serve as a preservative or stabilizing agent in pharmaceutical products. Its ability to inhibit bacterial growth ensures the longevity and safety of medications.

2.2 Research Studies

Recent studies have explored the potential of phenolic compounds as therapeutic agents. For instance, research has indicated that certain phenolic derivatives exhibit anti-inflammatory and antioxidant activities, which can be beneficial in treating chronic diseases .

Agricultural Applications

3.1 Pesticides and Herbicides

Phenol, 4-butoxy-2,3,6-trimethyl- is utilized in the formulation of pesticides and herbicides. Its effectiveness as a biocide makes it suitable for protecting crops from pests and diseases. The compound's application leads to improved crop yields and reduced agricultural losses.

3.2 Case Study: Efficacy in Crop Protection

A study conducted on the efficacy of phenolic compounds in pest control demonstrated significant reductions in pest populations when applied to crops. This highlights the importance of phenolic compounds in sustainable agriculture practices .

Industrial Applications

4.1 Manufacturing Processes

In industrial settings, phenol derivatives are employed as intermediates in the production of plastics and resins. The compound's properties facilitate its use in creating durable materials that are resistant to heat and chemicals.

4.2 Use in Coatings and Adhesives

Phenol, 4-butoxy-2,3,6-trimethyl- is also used in formulating coatings and adhesives due to its excellent adhesion properties. It enhances the performance of these materials by improving their resistance to environmental factors .

Environmental Impact and Safety Considerations

While the applications of phenol derivatives are extensive, it is essential to consider their environmental impact. Regulatory bodies monitor the use of such compounds to ensure they do not pose risks to human health or ecosystems.

5.1 Safety Assessments

Safety assessments have been conducted to evaluate the potential risks associated with phenolic compounds in consumer products. These assessments focus on exposure levels and potential toxicity .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Drug formulation | Antimicrobial properties |

| Agriculture | Pesticides | Crop protection |

| Industrial Manufacturing | Plastics and adhesives | Durability and chemical resistance |

Case Studies Summary

- Pharmaceutical Efficacy : Investigated the anti-inflammatory effects of phenolic compounds.

- Agricultural Impact : Demonstrated significant pest reduction using phenolic-based pesticides.

- Industrial Applications : Evaluated the performance enhancements in coatings using phenol derivatives.

Mechanism of Action

The mechanism of action of Phenol, 4-butoxy-2,3,6-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

- Phenol, 2,3,6-trimethyl-

- Phenol, 4-methoxy-2,3,6-trimethyl-

- Phenol, 2,4,6-trimethyl-

Uniqueness

Phenol, 4-butoxy-2,3,6-trimethyl- is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity compared to other trimethylphenol derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-butoxy-2,3,6-trimethylphenol in high purity for laboratory use?

The synthesis of 4-butoxy-2,3,6-trimethylphenol can be approached via nucleophilic aromatic substitution. Starting with 2,3,6-trimethylphenol (CAS 2416-94-6), the 4-position hydroxyl group can be functionalized using a butyl halide (e.g., 1-bromobutane) under alkaline conditions to introduce the butoxy group. Reaction optimization should focus on solvent choice (e.g., DMF or acetone), temperature (80–120°C), and catalysts like K₂CO₃ to enhance yield . Purity can be improved via column chromatography or recrystallization using non-polar solvents.

Q. Which analytical techniques are most effective for confirming the structure and purity of 4-butoxy-2,3,6-trimethylphenol?

- Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile derivatives and detecting impurities. Compare fragmentation patterns with spectral libraries (e.g., NIST Chemistry WebBook) .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can resolve the butoxy chain (δ ~3.5–4.0 ppm for -OCH₂-) and methyl substituents (δ ~2.1–2.5 ppm). DEPT-135 experiments clarify carbon hybridization .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase columns (C18) with UV detection at 270 nm (characteristic of phenolic absorbance) ensure purity ≥98% .

Advanced Research Questions

Q. How can computational methods assist in predicting the reactivity and potential derivatization pathways of 4-butoxy-2,3,6-trimethylphenol?

Density Functional Theory (DFT) calculations can model electron density distribution to predict sites for electrophilic substitution (e.g., nitration or sulfonation). AI-driven synthesis platforms (e.g., Reaxys or Pistachio) propose feasible routes for derivatization, such as oxidation to quinones or cross-coupling reactions to generate biaryl structures . Reaction feasibility can be validated using small-scale exploratory experiments under inert atmospheres .

Q. What methodologies are recommended for assessing the environmental persistence and adsorption behavior of 4-butoxy-2,3,6-trimethylphenol in aqueous systems?

- Adsorption Kinetics: Use activated carbon or biochar in batch experiments to measure adsorption capacity (qₑ). Model data with pseudo-second-order kinetics and Langmuir isotherms to determine maximum adsorption (qmax) .

- Photodegradation Studies: Expose the compound to UV-Vis light in aqueous solutions (pH 5–9) and monitor degradation via LC-MS. Identify byproducts to assess ecological risks .

Q. How can researchers address contradictions in reported toxicity data for alkyl-substituted phenolic compounds?

Discrepancies often arise from variations in test organisms, exposure durations, or metabolite profiles. To resolve these:

- Conduct comparative in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) across multiple cell lines.

- Perform in vivo studies using standardized OECD guidelines (e.g., acute oral toxicity in rodents). Cross-reference with structurally similar compounds, such as isobutylated phenols, which show aquatic chronic toxicity (H410/H412) in regulatory databases .

Q. What strategies are effective for functionalizing 4-butoxy-2,3,6-trimethylphenol into bioactive analogs?

- Reductive Amination: Introduce amino groups via catalytic hydrogenation (Pd/C or Raney Ni) to generate precursors for antimicrobial agents.

- Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can append triazole moieties for anticancer screening .

- Enzymatic Oxidation: Use laccase or peroxidase enzymes to synthesize dimers or polymers with enhanced antioxidant properties .

Q. Data Contradiction and Validation

Q. How should researchers reconcile conflicting reports on the stability of alkylated phenols under oxidative conditions?

Contradictory stability data may stem from differing experimental setups (e.g., oxidant strength, solvent polarity). Systematic studies should:

- Compare oxidation with H₂O₂ (mild) vs. KMnO₄ (strong) in acidic/neutral media.

- Monitor reaction progress via TLC or in-situ IR spectroscopy.

- Validate products using high-resolution mass spectrometry (HRMS) to distinguish between quinone derivatives and degradation byproducts .

Q. Methodological Best Practices

- Safety Protocols: Use PPE (nitrile gloves, P95 respirators) and fume hoods to minimize exposure. Store the compound in amber glass under nitrogen to prevent autoxidation .

- Data Reproducibility: Report detailed reaction conditions (solvent purity, catalyst loading, temperature gradients) to enable replication. Share spectral data in open-access repositories .

Properties

CAS No. |

148081-69-0 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

4-butoxy-2,3,6-trimethylphenol |

InChI |

InChI=1S/C13H20O2/c1-5-6-7-15-12-8-9(2)13(14)11(4)10(12)3/h8,14H,5-7H2,1-4H3 |

InChI Key |

MYRYIFIFOOHOBP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C(=C(C(=C1)C)O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.